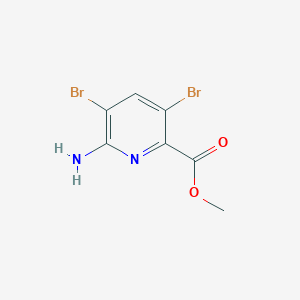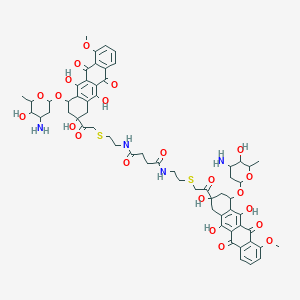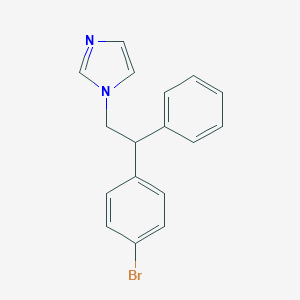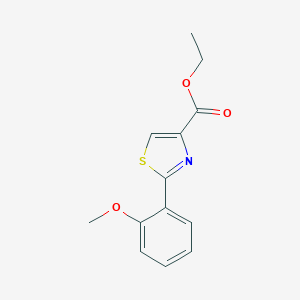
テマフロキサシン塩酸塩
概要
説明
Temafloxacin hydrochloride is an antibiotic agent belonging to the fluoroquinolone drug class. It was first approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . Despite its withdrawal, temafloxacin hydrochloride remains a compound of interest due to its potent antibacterial properties.
科学的研究の応用
テマフロキサシン塩酸塩は、その抗菌作用について研究されてきました。これは、グラム陽性菌とグラム陰性菌の両方に対して活性を示し、他の抗生物質に耐性のある株も含まれます。その用途には、以下が含まれます:
化学: フルオロキノロン系抗生物質の研究における参照化合物として使用されます。
生物学: 細菌のDNAジャイレースとトポイソメラーゼIVに対する効果が研究されています。
医学: 当初は、下気道感染症、性器泌尿器感染症、皮膚感染症の治療に使用されていました。
作用機序
テマフロキサシン塩酸塩の殺菌作用は、細菌のDNAの転写と複製に必要な細菌酵素であるDNAジャイレースとトポイソメラーゼIVの活性を阻害することにより生じます。DNAジャイレースは、グラム陰性菌の主なキノロン標的であり、トポイソメラーゼIVは、グラム陽性菌における好ましい標的です。 これらの酵素の阻害は、細菌染色体の鎖の断裂、スーパーコイル化、再結合を引き起こし、DNAの複製と転写を阻害します .
Safety and Hazards
Temafloxacin hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept in its original container .
生化学分析
Biochemical Properties
Temafloxacin hydrochloride is a broad-spectrum antibacterial agent . It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and transcription . These interactions inhibit the supercoiling of DNA, which is necessary for the transcription and replication of bacterial DNA, leading to rapid cell death .
Cellular Effects
Temafloxacin hydrochloride has been shown to have significant effects on various types of cells, particularly bacterial cells . It disrupts DNA replication and transcription, which in turn affects cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Temafloxacin hydrochloride involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the supercoiling of DNA, a critical process in DNA replication and transcription . This inhibition leads to the cessation of these processes and ultimately results in bacterial cell death .
Temporal Effects in Laboratory Settings
Like other fluoroquinolones, it is likely that it maintains its antibacterial activity over time unless bacterial resistance develops .
Dosage Effects in Animal Models
Like other fluoroquinolones, it is likely that its antibacterial activity increases with dosage until a certain threshold, beyond which toxic or adverse effects may occur .
Metabolic Pathways
Temafloxacin hydrochloride, like other fluoroquinolones, is metabolized in the liver . It is likely that it interacts with various enzymes and cofactors involved in its metabolic pathway .
Transport and Distribution
Like other fluoroquinolones, it is likely that it is transported across cell membranes via passive diffusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .
準備方法
The synthesis of temafloxacin hydrochloride involves several key steps:
Starting Material: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Condensation: This compound undergoes condensation to form an intermediate.
Amination: The intermediate is then aminated.
Cyclization: Cyclization follows, forming the core quinolone structure.
Boron Esterification: This step involves boron esterification.
Substitution: Substitution reactions are performed to introduce the necessary functional groups.
Hydrolysis and Salt Formation: Finally, hydrolysis and salt formation yield temafloxacin hydrochloride with a 45% overall yield.
化学反応の分析
テマフロキサシン塩酸塩は、さまざまな化学反応を起こし、以下を含む:
酸化: 特定の条件下で酸化することができます。
還元: 還元反応によって官能基が修飾される可能性があります。
置換: 特に合成過程において、置換反応は一般的です。
一般的な試薬と条件: 三フッ化ホウ素などの試薬や、酸性または塩基性などの条件がよく使用されます。
類似化合物との比較
テマフロキサシン塩酸塩は、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどの他の化合物を含むフルオロキノロン系抗生物質に属します。これらと比較して、テマフロキサシン塩酸塩は、以下の特徴があります:
類似点: 広域スペクトル抗菌活性、DNAジャイレースとトポイソメラーゼIVを介した作用機序。
類似化合物
- シプロフロキサシン
- レボフロキサシン
- モキシフロキサシン
- ロメフロキサシン
特性
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVJEYDLTXRYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108319-06-8 (Parent) | |
| Record name | Temafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70909733 | |
| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105784-61-0 | |
| Record name | Temafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)



![Thieno[3,2-b]thiophene](/img/structure/B52689.png)


